1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core substituted with a methyl group and a propargyl (prop-2-yn-1-yl) moiety. The 1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide scaffold is characterized by a fused benzene ring, a thiadiazole ring, and two sulfonyl oxygen atoms, which confer unique electronic and steric properties. This compound shares structural similarities with other derivatives in the 1,2,5-thiadiazole 1,1-dioxide family, such as Me@HAPTHI (a norepinephrine transporter ligand) and phenanthro-fused analogs, but its distinct substituents differentiate its reactivity and functional utility .
Properties
IUPAC Name |
1-methyl-3-prop-2-ynyl-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-3-8-12-10-7-5-4-6-9(10)11(2)15(12,13)14/h1,4-7H,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCOKBOPIKZQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-mercaptobenzimidazole with propargyl bromide under basic conditions. The reaction is usually carried out in a solvent such as toluene with a phase-transfer catalyst like tetrabutylammonium bromide and 50% aqueous sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Propargyl bromide in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding thiol or amine derivatives.
Scientific Research Applications
1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The benzo[c][1,2,5]thiadiazole 2,2-dioxide core exhibits planar geometry with delocalized π-electrons, stabilized by sulfonyl groups. Key bond lengths (S=O, S-N, and C-N) in similar compounds are summarized below:
The target compound’s propargyl group introduces sp-hybridized carbons, increasing electron-withdrawing effects compared to phenyl or naphthyl substituents in analogs like Me@HAPTHI or phenanthro-fused derivatives. This may enhance its electron-accepting capacity, similar to other 1,2,5-thiadiazole 1,1-dioxides .
Functional and Reactivity Differences
- Coordination Chemistry : Unlike [1,2,5]thiadiazolo[3,4-f][1,10]phenanthroline (tdap), which forms multidimensional networks via S···S/S···N interactions, the target compound’s propargyl group may favor metal-alkyne coordination or cycloaddition reactions (e.g., Huisgen click chemistry). This contrasts with tdapO2 (tdap 1,1-dioxide), which stabilizes radical anions and forms magnetic materials .
- Biological Activity: Me@HAPTHI, a structural analog with a phenyl and methylamino-hydroxybutyl substituent, exhibits high affinity for the norepinephrine transporter (NET). The target compound’s propargyl group could modify bioavailability or binding kinetics, though this remains unstudied .
- Radical Stability : Phenanthro[9,10-c][1,2,5]thiadiazole 2,2-dioxide forms stable radical anions with tunable magnetic coupling (J = −320 K to +24 K). The target compound’s substituents may alter radical stability or spin density distribution .
Key Research Findings
Electron-Accepting Capacity: Thiadiazole 1,1-dioxides exhibit stronger electron-accepting properties than non-sulfonylated analogs due to sulfonyl-induced electron deficiency .
Magnetic Properties : Radical anion salts of tdapO2 show variable magnetic coupling, highlighting the scaffold’s versatility in designing molecular magnets .
Biological Activity
1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound's structure features a thiadiazole ring fused with a benzo group and a methyl and propargyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂S |
| Molecular Weight | 238.27 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Thiadiazole derivatives are known for their broad spectrum of biological activities including:
- Antimicrobial Activity: Thiadiazoles exhibit significant activity against various bacterial strains and fungi. Studies have shown that modifications in the thiadiazole structure can enhance antimicrobial potency.
- Anticancer Properties: Research indicates that thiadiazole derivatives can inhibit the proliferation of cancer cells. For instance, certain derivatives have demonstrated cytotoxic effects against human lung (A549) and breast (MCF-7) cancer cell lines with IC50 values in the micromolar range .
The mechanisms through which this compound exerts its biological effects include:
Inhibition of Enzymatic Activity:
Thiadiazoles can act as enzyme inhibitors. For example, they may inhibit protein kinases involved in cancer cell signaling pathways.
Induction of Apoptosis:
Studies suggest that certain thiadiazoles can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
Antioxidant Activity:
Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells, contributing to their protective effects against various diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiadiazole derivatives similar to this compound:
-
Anticancer Activity Study:
A study evaluated a series of thiadiazole derivatives for anticancer activity against several human cancer cell lines. The most potent compounds showed IC50 values below 0.5 µg/mL against breast and lung cancer cell lines . -
Antimicrobial Efficacy:
Another research highlighted the antimicrobial properties of thiadiazoles against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -
Mechanistic Insights:
A detailed mechanistic study revealed that certain thiadiazoles could disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest at the G2/M phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
